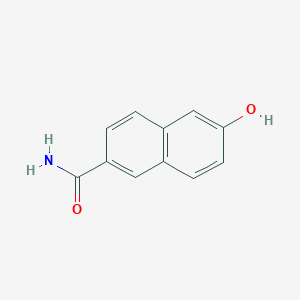

6-Hydroxy-2-naphthamide

Description

BenchChem offers high-quality 6-Hydroxy-2-naphthamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Hydroxy-2-naphthamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

6-hydroxynaphthalene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c12-11(14)9-2-1-8-6-10(13)4-3-7(8)5-9/h1-6,13H,(H2,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHOQHQUHLVKLNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)O)C=C1C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80558918 | |

| Record name | 6-Hydroxynaphthalene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80558918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62529-01-5 | |

| Record name | 6-Hydroxy-2-naphthalenecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62529-01-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Hydroxynaphthalene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80558918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Research Significance of Naphthalene Derivatives in Contemporary Chemistry

Naphthalene (B1677914), a polycyclic aromatic hydrocarbon composed of two fused benzene (B151609) rings, serves as a foundational structure for a multitude of derivatives with significant applications. acs.org In medicinal chemistry, the naphthalene scaffold is considered a "privileged" structure due to its ability to interact with a wide range of biological targets. This versatility has led to the development of numerous therapeutic agents across different areas, including anticancer, antimicrobial, anti-inflammatory, and antiviral treatments. acs.orgnih.gov

The structural rigidity of the naphthalene core, combined with its lipophilic nature, provides a unique platform for designing molecules that can effectively bind to enzymes and receptors. ontosight.ai Modifications to the naphthalene ring system through the addition of various functional groups allow for the fine-tuning of a compound's pharmacological profile. ontosight.ai This has resulted in a number of FDA-approved drugs containing the naphthalene moiety, such as the anti-inflammatory drug Naproxen and the antifungal agent Terbinafine.

Beyond pharmaceuticals, naphthalene derivatives are crucial in other areas of chemical science. They are used in the synthesis of dyes and polymers and are investigated for their potential in creating high-performance materials. ontosight.ai Their unique photophysical properties also make them candidates for applications in organic electronics. The broad utility of naphthalene-based molecules underscores their importance as a versatile platform in modern chemical research. acs.org

Position of 6 Hydroxy 2 Naphthamide Within the Naphthamide Structural Class

The naphthamide structural class consists of compounds that feature a naphthalene (B1677914) core covalently bonded to a carboxamide group (-CONH₂). acs.orgontosight.ai The specific properties and reactivity of each naphthamide derivative are determined by the position of the carboxamide group and the presence of other substituents on the naphthalene rings. ontosight.ai

6-Hydroxy-2-naphthamide is a distinct member of this class, characterized by a hydroxyl (-OH) group at the 6-position and a carboxamide group at the 2-position of the naphthalene skeleton. Its systematic IUPAC name is 6-hydroxynaphthalene-2-carboxamide. cymitquimica.com The presence of both a hydrogen-bond-donating hydroxyl group and a hydrogen-bond-accepting amide group on the rigid aromatic framework defines its chemical properties and potential for intermolecular interactions. cymitquimica.com

Below is a table detailing the key chemical properties of 6-Hydroxy-2-naphthamide.

Overview of Key Research Avenues for 6 Hydroxy 2 Naphthamide

Established Synthetic Routes to 6-Hydroxy-2-naphthamide

The synthesis of 6-Hydroxy-2-naphthamide is predominantly achieved through a multi-step process that begins with naphthalene (B1677914) derivatives. The key transformations are the introduction of a carboxylic acid group (carboxylation) and its subsequent conversion to a primary amide (amidation).

Carboxylation and Amidation Strategies from Naphthalene Derivatives

The most prevalent strategy for synthesizing 6-Hydroxy-2-naphthamide involves a two-stage approach. First, a suitable naphthalene precursor, typically 2-naphthol (B1666908), undergoes a carboxylation reaction to produce 6-hydroxy-2-naphthoic acid. jst.go.jp This intermediate is then subjected to an amidation reaction, where the carboxylic acid group is converted into a carboxamide group to yield the final product. This stepwise method allows for controlled synthesis and purification of the intermediate, leading to a higher purity of the final compound.

Coupling Reactions of 6-Hydroxy-Naphthoic Acids with Amines

The conversion of 6-hydroxy-2-naphthoic acid to 6-Hydroxy-2-naphthamide is an amidation reaction. This is typically achieved by activating the carboxylic acid group to make it more susceptible to nucleophilic attack by an amine, such as ammonia (B1221849). The choice of coupling reagents, bases, and solvents is critical for the efficiency of this transformation. rsc.org

Modern synthetic methods favor the use of specific coupling agents to facilitate the amidation under mild conditions, which helps to preserve the sensitive hydroxyl group on the naphthalene ring.

Propylphosphonic Anhydride (B1165640) (T3P®) is a highly effective reagent for this purpose. sigmaaldrich.com It is known for promoting amide bond formation with high efficiency and generating by-products that are easily removed, simplifying the workup process. core.ac.ukresearchgate.net T3P is considered a benign and powerful coupling agent for a wide range of amide syntheses. core.ac.uk

Carbodiimides , such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), are also commonly used to activate carboxylic acids for amidation. acs.org These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which then readily reacts with an amine to form the amide bond. acs.org

Table 1: Comparison of Common Coupling Reagents for Amidation

| Coupling Reagent | Abbreviation | Key Features | By-product |

| Propylphosphonic Anhydride | T3P | High reactivity, mild conditions, easy by-product removal. core.ac.uk | Water-soluble phosphate (B84403) salts. core.ac.uk |

| N,N'-Dicyclohexylcarbodiimide | DCC | Effective and widely used. acs.org | Dicyclohexylurea (DCU), a precipitate. acs.org |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDCI | Water-soluble, allowing for easy by-product removal. | Water-soluble urea (B33335) derivative. |

The efficiency of the amidation reaction is significantly influenced by the choice of base and solvent.

Bases: Non-nucleophilic organic bases are often added to the reaction mixture. Bases like N,N-Diisopropylethylamine (DIPEA) or triethylamine (B128534) (Et3N) are used to neutralize any acids formed during the reaction and to facilitate the coupling process. rsc.org In some protocols, a catalytic amount of a base like 4-Dimethylaminopyridine (DMAP) may be added to accelerate the reaction. rsc.org

Solvent Systems: The reaction is typically carried out in polar, aprotic solvents. Tetrahydrofuran (B95107) (THF) and N,N-Dimethylformamide (DMF) are common choices as they can dissolve the reactants and intermediates effectively without interfering with the reaction. rsc.org The reaction is often run at room temperature to prevent side reactions and protect the hydroxyl group.

Indirect Synthesis via Precursors: Kolbe-Schmitt Carboxylation

The crucial precursor, 6-hydroxy-2-naphthoic acid, is most often synthesized industrially via the Kolbe-Schmitt reaction. This high-temperature, high-pressure process involves the carboxylation of a naphthoxide salt with carbon dioxide. google.com

The Kolbe-Schmitt reaction for this specific isomer starts with 2-naphthol. The process involves the formation of an alkali metal 2-naphthoxide, which is then carboxylated. jst.go.jpnih.gov

The choice of the alkali metal is critical for the regioselectivity of the reaction. While sodium 2-naphthoxide tends to yield other isomers, potassium 2-naphthoxide provides a much higher selectivity for the desired 6-hydroxy-2-naphthoic acid. jst.go.jp The reaction mechanism involves the initial formation of 3-hydroxy-2-naphthoic acid, which then rearranges in situ at elevated temperatures to the more thermodynamically stable 6-hydroxy-2-naphthoic acid. google.com To optimize this rearrangement and maximize the yield of the desired product, specific reaction conditions are necessary. google.com The process is typically run in a pressure reactor with agitation, and sometimes a non-polar organic flux, such as isopropylnaphthalene, is used to improve heat and mass transfer. google.com

Table 2: Kolbe-Schmitt Reaction Conditions for 6-Hydroxy-2-naphthoic Acid Synthesis

| Parameter | Condition | Rationale / Outcome | Source(s) |

| Starting Material | Potassium 2-naphthoxide | The potassium salt provides high selectivity for 6-hydroxy-2-naphthoic acid over other isomers. jst.go.jpgoogle.com | jst.go.jpgoogle.com |

| Temperature | 225–280 °C | Temperatures above 255°C are required to favor the rearrangement from the 3-hydroxy to the 6-hydroxy isomer. google.com | google.com |

| Pressure | 20–90 psi | Controls the concentration of CO2 in the reaction. Higher pressures can sometimes decrease the ratio of the desired product. google.com | google.com |

| Atmosphere | Carbon Dioxide (CO2) | Acts as the carboxylating agent. google.com | google.com |

| Post-reaction | Acidification | The product salt is neutralized with acid (e.g., sulfuric acid) to precipitate the free 6-hydroxy-2-naphthoic acid. |

Isomer Selectivity and Reaction Parameter Influence (Temperature, Pressure, Alkali Cation Type)

The industrial synthesis of 6-hydroxy-2-naphthoic acid often utilizes the Kolbe-Schmitt reaction, which involves the carboxylation of an alkali metal 2-naphthoxide with carbon dioxide under heat and pressure. wikipedia.org The regioselectivity of this reaction is highly sensitive to several parameters, determining the ratio of the desired 6-hydroxy-2-naphthoic acid (2,6-HNA) to other isomers like 3-hydroxy-2-naphthoic acid and 2-hydroxy-1-naphthoic acid. wikipedia.orggoogle.comresearchgate.net

Temperature: Temperature is a critical factor influencing isomer distribution. At temperatures below 255°C, the reaction predominantly yields 3-hydroxy-2-naphthoic acid. google.com To selectively synthesize the 6-hydroxy isomer, temperatures are typically elevated to a range of 255°C to 280°C. google.com At 543 K (270°C), 6-hydroxy-2-naphthoic acid is the most thermodynamically stable and favorable product. researchgate.netpreprints.org However, temperatures exceeding 280°C can lead to the formation of tar-like byproducts, making reaction time a critical variable to control. google.com

Alkali Cation Type: The choice of alkali metal cation significantly impacts the reaction's selectivity. researchgate.net The use of potassium 2-naphthoxide is preferred for synthesizing 6-hydroxy-2-naphthoic acid. google.comchemicalbook.com In contrast, using other alkali metals or alkaline earth metals may favor the formation of different isomers. researchgate.net The carboxylation of potassium 2-naphthoxide at 543 K (270°C) can achieve a selectivity of over 81% for 6-hydroxy-2-naphthoic acid. researchgate.netpreprints.org The presence of potassium carbonate (K2CO3) can further increase the productivity of the 6-hydroxy isomer by suppressing decarboxylation. researchgate.netscirp.org

| Parameter | Condition | Effect on 6-Hydroxy-2-naphthoic Acid (2,6-HNA) | Reference |

|---|---|---|---|

| Temperature | < 255°C | Low yield; favors 3-hydroxy-2-naphthoic acid. | google.com |

| 255°C - 280°C | Favored product; optimal selectivity. | google.com | |

| Pressure (CO₂) | < 40 psi | Decreased overall yield. | google.com |

| > 60 psi | Decreased ratio of 2,6-HNA to 3-hydroxy isomer. | google.com | |

| Alkali Cation | Sodium (Na⁺) | Generally less selective for 2,6-HNA. | researchgate.net |

| Potassium (K⁺) | High selectivity for 2,6-HNA, especially at elevated temperatures. | google.comresearchgate.netpreprints.org |

Grignard Reactions in Precursor Synthesis

An alternative route to 6-hydroxy-2-naphthoic acid involves the use of a Grignard reaction. epo.orgresearchgate.net This multi-step methodology typically starts from 2-naphthol. researchgate.net The synthesis pathway proceeds through methoxylation, bromination, Grignard reaction, and finally demethylation. researchgate.netresearchgate.net

The key steps are as follows:

Preparation of 6-methoxy-2-bromonaphthalene: 2-naphthol is first methylated and then brominated to produce 6-methoxy-2-bromonaphthalene. orgsyn.org

Formation of Grignard Reagent and Carbonation: The 6-methoxy-2-bromonaphthalene is reacted with magnesium to form the corresponding Grignard reagent (6-methoxy-2-naphthylmagnesium bromide). epo.orggoogle.com This organometallic intermediate is then carbonated by reacting it with carbon dioxide (CO2) to yield 6-methoxy-2-naphthoic acid. epo.orgmasterorganicchemistry.com This carbonation step has been reported with a yield of approximately 50%. epo.org

Demethylation: The final step is the cleavage of the methyl ether in 6-methoxy-2-naphthoic acid to unmask the hydroxyl group. This is commonly achieved by heating with hydrobromic acid (HBr) in acetic acid, affording the final product, 6-hydroxy-2-naphthoic acid, with a reported yield of about 75% for this step. epo.org

| Step | Reaction | Key Reagents | Product | Reported Yield | Reference |

|---|---|---|---|---|---|

| 1 | Grignard Formation | 6-methoxy-2-bromonaphthalene, Mg | 6-methoxy-2-naphthylmagnesium bromide | - | epo.org |

| 2 | Carbonation | Grignard reagent, CO₂ | 6-methoxy-2-naphthoic acid | ~50% | epo.org |

| 3 | Demethylation | HBr, Acetic Acid | 6-Hydroxy-2-naphthoic acid | ~75% | epo.org |

Optimization Strategies for Synthetic Yield and Purity

Reaction Temperature and Solvent Polarity Effects

Optimizing yield and purity requires careful control over reaction conditions. For the Kolbe-Schmitt synthesis of the precursor acid, high temperatures (around 270°C) are essential for maximizing selectivity towards the 6-hydroxy isomer. researchgate.net The use of a non-polar organic flux, such as isopropylnaphthalene, can improve heat and mass transfer, thereby reducing reaction times and improving yields. google.com Conversely, conducting the carboxylation in aprotic polar solvents can allow for lower reaction temperatures, but this tends to favor the formation of the 2-hydroxy-1-naphthoic acid isomer. researchgate.netrsc.org

For the final amidation step to form 6-hydroxy-2-naphthamide, milder conditions are preferred. The reaction is often carried out at room temperature in solvents like tetrahydrofuran (THF) to avoid side reactions and preserve the sensitive hydroxyl group.

Catalyst Loading and Reaction Monitoring

While the traditional Kolbe-Schmitt reaction is not catalytic, modern synthetic routes to precursors of 6-hydroxy-2-naphthoic acid may employ catalysts. For instance, a synthesis starting from 2,6-diisopropylnaphthalene (B42965) uses an N-hydroxyphthalimide (NHPI) and cobalt(II) acetate (B1210297) [Co(OAc)2] catalytic system for aerobic oxidation, with specific loadings of 10 mol% and 0.5 mol% respectively. researchgate.net

In the amidation step, while coupling agents like T3P are used in stoichiometric or slight excess amounts rather than catalytic quantities, their loading is critical for driving the reaction to completion and maximizing yield. Monitoring the progress of these reactions is essential for optimization and is typically performed using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) to determine the purity of intermediates and final products. scientific.net

Purification Techniques for Final Products (e.g., Recrystallization)

Purification is critical to obtaining high-purity 6-hydroxy-2-naphthamide and its precursor acid. The most common method for purification is recrystallization. google.com For the precursor, 6-hydroxy-2-naphthoic acid, an acid-base workup can be used as an initial purification step, where the crude product is dissolved in a basic aqueous solution (e.g., sodium bicarbonate), washed with an organic solvent to remove non-acidic impurities, and then reprecipitated by acidification. prepchem.com Following this, recrystallization from a suitable solvent system is performed. For the final amide, direct recrystallization is typically sufficient.

| Compound | Solvent System | Reference |

|---|---|---|

| 6-Hydroxy-2-naphthoic acid | Ethanol / Water | google.com |

| 6-Hydroxy-2-naphthamide | Ethanol / Water | |

| 6-methoxy-2-naphthoic acid (Intermediate) | Ethanol / DMF | google.com |

| 7-Bromo-3-hydroxy-2-naphthoic acid (Related Compound) | Dimethylacetamide / Water |

Advanced Derivatization Approaches for Substituted 6-Hydroxy-2-naphthamide Compounds

Advanced derivatization of the 6-hydroxy-2-naphthamide scaffold allows for the synthesis of a wide array of compounds with potentially novel properties. These approaches can target the amide nitrogen, the hydroxyl group, or the naphthalene ring itself.

A primary strategy involves the synthesis of various N-substituted derivatives. This is achieved by coupling the parent 6-hydroxy-2-naphthoic acid with a diverse range of primary or secondary amines using standard peptide coupling methods. nih.govacs.org For example, N-(4-substituted benzyl) and N-(3-morpholinopropyl) 2-naphthamide (B1196476) derivatives have been synthesized using this approach. nih.gov

Another approach involves the reaction of 3-hydroxy-2-naphthoic acid hydrazide (an analogue) with various substituted aldehydes to form hydrazones, which are then cyclized to create complex heterocyclic derivatives. x-mol.com This methodology could be applied to a 6-hydroxy-2-naphthoic acid hydrazide precursor to generate a library of novel thiazolidinone-naphthamide conjugates.

Furthermore, the naphthalene ring and the hydroxyl group offer sites for further modification. The precursor acid, 6-hydroxy-2-naphthoic acid, is known to undergo electrophilic substitution, such as coupling with diazo compounds at the 5-position or sulfonation at the 4- and 7-positions. chemicalbook.com The hydroxyl group itself can undergo reactions like oxidation to a quinone or substitution. These reactions provide pathways to a broad range of substituted 6-hydroxy-2-naphthamide compounds.

Strategies for Modifying the Amide and Hydroxyl Functionalities

Modification of the amide and hydroxyl groups is fundamental to creating structural diversity in 6-hydroxy-2-naphthamide derivatives. These changes can significantly influence the molecule's chemical properties and biological activity.

The primary method for forming the amide bond involves the coupling of a carboxylic acid precursor, such as 6-hydroxy-2-naphthoic acid, with an amine or ammonia. To facilitate this reaction, the carboxylic acid is typically activated using coupling reagents. For instance, propylphosphonic anhydride (T3P) or various carbodiimides are common activating agents, often used with a base like N,N-Diisopropylethylamine (DIPEA) in a suitable solvent like tetrahydrofuran (THF).

A significant challenge in these syntheses is the presence of the free hydroxyl group, which is nucleophilic and can compete with the desired amine, leading to side products. nih.gov To prevent this, a common strategy is to protect the hydroxyl group before the amidation step. The methoxymethyl (MOM) ether is one such protecting group that can be introduced and later removed under acidic conditions after the amide bond has been successfully formed. nih.gov However, the lability of the resulting amide bond under these deprotection conditions can sometimes lead to the formation of ester byproducts. nih.gov In cases where less nucleophilic amines are used, direct coupling with the acyl chloride derived from the naphthoic acid can fail, necessitating the use of a protecting group strategy. nih.gov

Once the naphthamide scaffold is formed, the amide nitrogen can be further modified. For example, coupling with a variety of substituted anilines or other amines allows for the introduction of a wide array of substituents. nih.govrsc.org Similarly, the hydroxyl group can be functionalized, most commonly through etherification. In one synthetic scheme, the hydroxyl group of a 6-hydroxy-1-naphthoic acid derivative was reacted with 2,4-dichloropyrimidine (B19661) in the presence of the base DBU to form an ether linkage. rsc.org This intermediate was then carried forward to produce the final naphthamide derivatives. rsc.org

| Precursor | Reagent(s) | Modification Type | Resulting Functionality | Reference |

| 6-Hydroxy-2-naphthoic acid | Substituted Anilines, T3P, DIPEA | Amide Formation | N-Aryl-6-hydroxy-2-naphthamide | nih.gov |

| 6-Hydroxy-1-naphthoic acid | 2,4-dichloropyrimidine, DBU | O-Arylation (Etherification) | 6-(2-chloropyrimidin-4-yloxy)-1-naphthoic acid | rsc.org |

| 3-Hydroxy-2-naphthoic acid | Acetonide/Ac2O, H2SO4 | Hydroxyl Protection | Acetonide-protected naphthoic acid | nih.gov |

| 6-fluoro-2-naphthoic acid | Amine intermediate, CDI | Amide Formation | N-substituted-6-fluoro-2-naphthamide | nih.gov |

Table 1: Examples of Strategies for Functional Group Modification. This interactive table summarizes different synthetic strategies used to modify the core functional groups of naphthoic acid precursors to generate diverse derivatives.

Regioselective Functionalization of the Naphthalene Ring

Beyond modifying the existing functional groups, introducing new substituents at specific positions on the naphthalene ring is a powerful strategy for developing new derivatives. The inherent electronic properties of the 6-hydroxy-2-naphthamide system guide the position of electrophilic substitution. For its precursor, 6-hydroxy-2-naphthoic acid, coupling with diazo compounds typically occurs at the 5-position, while sulfonation can be directed to the 4- and 7-positions. chemicalbook.com

Modern synthetic chemistry offers more precise control over regioselectivity through C-H functionalization reactions. These methods utilize directing groups to guide a catalyst to a specific C-H bond on the aromatic ring. For N-substituted α-naphthamides, a metal-free borylation reaction using boron tribromide (BBr₃) has been shown to be highly regioselective for the C8 position. acs.org Density functional theory (DFT) calculations revealed that the transition state leading to C8 borylation is significantly more favorable (by 9.8 kcal/mol) than the pathway to C2 borylation, explaining the observed experimental outcome. acs.org

The choice of catalyst can also influence regioselectivity in C-H activation. In studies on the related benzanilide (B160483) system, different metal catalysts directed hydroxylation to different aromatic rings. nih.gov A palladium(II) catalyst favored hydroxylation on the aniline (B41778) ring, whereas a ruthenium(II) catalyst directed the reaction to the benzoyl portion of the molecule. nih.gov This principle of catalyst-controlled regioselectivity is a key tool for the planned synthesis of specific isomers.

| Substrate | Reagent(s) | Position(s) Functionalized | Reaction Type | Reference |

| 6-Hydroxy-2-naphthoic acid | Diazo compounds | 5-position | Electrophilic Aromatic Substitution | chemicalbook.com |

| 6-Hydroxy-2-naphthoic acid | Sulfonating agents | 4- and 7-positions | Sulfonation | chemicalbook.com |

| N-tert-butyl-1-naphthamide | BBr₃, then pinacol | 8-position | C-H Borylation | acs.org |

| N-Alkyl-benzanilides | Pd(OAc)₂ | ortho-position of aniline ring | C-H Hydroxylation | nih.gov |

| N-Alkyl-benzanilides | Ru(p-cymene)Cl₂]₂ | ortho-position of benzoyl ring | C-H Hydroxylation | nih.gov |

Table 2: Examples of Regioselective Functionalization Reactions. This interactive table highlights methods for achieving regioselective substitution on naphthamide and related aromatic amide systems.

Microwave-Assisted Synthetic Methods for Derivative Libraries

Microwave-assisted organic synthesis has become a valuable tool for accelerating the generation of compound libraries. rsc.org This technique uses microwave irradiation to heat reactions, which can dramatically reduce reaction times from hours to minutes and often leads to higher yields and better selectivity compared to conventional heating methods. rsc.orgsmolecule.com

A multi-step, microwave-assisted synthesis has been successfully employed to create a library of N-substituted 2-naphthamide derivatives. nih.govacs.org The process begins with dimethoxybenzaldehyde derivatives as starting materials. nih.gov The key steps in the sequence are:

Stobbe Condensation: The initial step involves a microwave-assisted Stobbe condensation of a dimethoxybenzaldehyde with diethyl succinate (B1194679) using potassium tert-butoxide. nih.gov

Cyclization: The product from the first step undergoes cyclization to form the core naphthalene ring structure. smolecule.com

Hydrolysis: The ester group is then hydrolyzed to the carboxylic acid under alkaline conditions. smolecule.com

Amidation: Finally, the resulting naphthoic acid is coupled with various substituted amines to produce the target naphthamide derivatives. nih.gov

This microwave-assisted protocol has proven effective, with studies reporting reaction yields for the final amidation step in the range of 91-93%. smolecule.comnih.gov The efficiency and speed of this approach make it highly suitable for the rapid synthesis of a diverse set of derivatives for screening purposes. nih.govacs.org

| Derivative Name | Starting Amine | Yield (%) | Melting Point (°C) | Reference |

| 4-Hydroxy-6,8-dimethoxy-N-(4-methylbenzyl)-2-naphthamide | 4-Methylbenzylamine | N/A | 135-136 | nih.gov |

| 4-Hydroxy-6,8-dimethoxy-N-(4-methoxybenzyl)-2-naphthamide | 4-Methoxybenzylamine | N/A | 151-152 | nih.gov |

| 4-Hydroxy-5,7-dimethoxy-N-(4-methoxybenzyl)-2-naphthamide | 4-Methoxybenzylamine | N/A | 154-155 | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of protons and carbons within a molecule.

The ¹H NMR spectrum of 6-Hydroxy-2-naphthamide reveals distinct signals corresponding to its aromatic and exchangeable protons. In a typical solvent like DMSO-d₆, the aromatic protons of the naphthalene ring system appear in the downfield region, generally between δ 6.8 and 8.5 ppm. The exact chemical shifts and coupling patterns are influenced by the electronic effects of the hydroxyl (-OH) and amide (-CONH₂) substituents.

The exchangeable protons of the amide and hydroxyl groups are also observable. The two protons of the primary amide (-CONH₂) typically appear as two separate signals due to restricted rotation around the C-N bond, or as a single broad signal. The phenolic hydroxyl proton signal is also characteristically broad and its chemical shift is highly dependent on solvent, concentration, and temperature. For instance, in some analyses of similar structures, the hydroxyl proton can be observed as a broad singlet around δ 10-12 ppm. A study on a related compound, 6-hydroxy-N-methyl-1-naphthamide, showed the hydroxyl proton as a singlet at δ 10.21 ppm in DMSO-d₆.

Table 1: Predicted ¹H NMR Data for 6-Hydroxy-2-naphthamide

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic Protons | 6.8 - 8.5 | m |

| Amide Protons (-CONH₂) | Variable (often broad) | s (broad) or two s |

Note: The data in this table is predicted based on typical chemical shifts for similar functional groups and structures. Actual experimental values may vary.

The ¹³C NMR spectrum provides a detailed map of the carbon skeleton of 6-Hydroxy-2-naphthamide. The spectrum will exhibit signals for all eleven carbon atoms in the molecule, with their chemical shifts indicating their electronic environment.

The carbonyl carbon of the amide group is expected to resonate at the lowest field, typically in the range of δ 165-175 ppm, due to the strong deshielding effect of the adjacent oxygen and nitrogen atoms. The carbon atoms of the naphthalene ring will appear in the aromatic region (approximately δ 110-150 ppm). The carbon atom attached to the hydroxyl group will be shifted downfield compared to other aromatic carbons due to the electronegativity of the oxygen atom. Conversely, the carbons ortho and para to the hydroxyl group will experience some shielding. Similar effects will be observed for the carbons influenced by the amide substituent.

Table 2: Predicted ¹³C NMR Data for 6-Hydroxy-2-naphthamide

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Amide Carbonyl (C=O) | 165 - 175 |

Note: The data in this table is predicted based on typical chemical shifts for similar functional groups and structures. Actual experimental values may vary.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Signatures

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The IR spectrum of 6-Hydroxy-2-naphthamide is characterized by prominent absorption bands corresponding to the hydroxyl and amide functional groups. The O-H stretching vibration of the hydroxyl group typically appears as a broad band in the region of 3200-3600 cm⁻¹. orgchemboulder.comucla.edu The broadening is a result of intermolecular hydrogen bonding.

The amide group gives rise to several characteristic bands. The C=O stretching vibration (Amide I band) is a strong absorption that typically occurs in the range of 1630-1690 cm⁻¹. ucla.edu The N-H stretching vibrations of the primary amide appear as two bands in the region of 3170-3500 cm⁻¹. msu.edu The N-H bending vibration (Amide II band) is also expected to be present.

Table 3: Characteristic IR Absorption Frequencies for 6-Hydroxy-2-naphthamide

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 (broad) |

| Amide (-CONH₂) | C=O Stretch (Amide I) | 1630 - 1690 |

Note: The data in this table is based on typical IR absorption ranges for the specified functional groups.

Raman spectroscopy provides complementary information to IR spectroscopy. While strong in IR, the O-H stretch is often weak in Raman. Conversely, the aromatic C-C stretching vibrations of the naphthalene ring are typically strong in the Raman spectrum.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar molecules like 6-Hydroxy-2-naphthamide. In positive ion mode ESI-MS, the molecule is expected to be readily protonated to form the molecular ion [M+H]⁺. Given the molecular weight of 6-Hydroxy-2-naphthamide is 187.19 g/mol , the protonated molecular ion should be observed at a mass-to-charge ratio (m/z) of approximately 188.18.

Further analysis of the fragmentation pattern of the [M+H]⁺ ion can provide valuable structural information. Common fragmentation pathways for such compounds may include the loss of small neutral molecules like water (H₂O) or ammonia (NH₃). For example, fragmentation of the related compound 3-hydroxy-N-phenyl-2-naphthamide has been studied to understand its structure. rsc.org

Table 4: Expected ESI-MS Data for 6-Hydroxy-2-naphthamide

| Ion | Expected m/z |

|---|

Note: The m/z value is calculated based on the monoisotopic mass of the most common isotopes of the constituent elements.

Ultraviolet-Visible (UV-Vis) Spectroscopy in Electronic Structure Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to investigate the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a ground electronic state to a higher energy excited state. libretexts.org The wavelengths at which absorption occurs and the intensity of the absorption are directly related to the molecule's electronic structure, particularly the nature of its chromophores and the types of electronic transitions possible. For organic compounds with conjugated π-systems and heteroatoms, the most significant transitions are typically π → π* and n → π*. libretexts.orglibretexts.org

In the case of 6-Hydroxy-2-naphthamide, the naphthalene ring system constitutes a large, conjugated chromophore. The presence of the hydroxyl (-OH) and carboxamide (-CONH₂) substituents further influences the electronic distribution and, consequently, the UV-Vis absorption spectrum. The lone pairs of electrons on the oxygen and nitrogen atoms can participate in n → π* transitions, while the aromatic system gives rise to intense π → π* transitions. units.it

Detailed Research Findings

Detailed analysis of the UV-Vis spectrum of 6-Hydroxy-2-naphthamide and related structures reveals key insights into its electronic behavior. The electronic transitions are sensitive to the molecular environment, a phenomenon known as solvatochromism, where the position and intensity of absorption bands change with the polarity of the solvent. researchgate.netijcce.ac.irijcce.ac.ir

Photophysical studies on related naphthamide derivatives demonstrate notable solvatochromic effects. researchgate.net In polar solvents, the absorption bands tend to shift to longer wavelengths (a red shift or bathochromic shift). This indicates strong interactions between the molecule and the polar solvent, suggesting that the excited state is more polar than the ground state. units.itresearchgate.net Such behavior is often rationalized by the solvent's ability to act as a hydrogen bond donor (HBD) or acceptor (HBA). ijcce.ac.irijcce.ac.ir

For instance, studies on similar aromatic amides show that the electronic transitions can be influenced by specific interactions like hydrogen bonding. nih.gov The hydroxyl and amide groups of 6-Hydroxy-2-naphthamide can both participate in hydrogen bonding with protic solvents, which can stabilize the energy levels of the molecular orbitals involved in the electronic transitions.

Computational studies using Time-Dependent Density Functional Theory (TD-DFT) complement experimental findings by providing a deeper understanding of the electronic structure and transitions. researchgate.netmalayajournal.org For related naphthalene derivatives, TD-DFT calculations help to assign the observed absorption bands to specific electronic transitions, such as the promotion of an electron from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). malayajournal.org These calculations can predict absorption wavelengths (λmax) and confirm that the observed bands correspond primarily to π → π* transitions within the conjugated system. malayajournal.org

While specific spectral data for 6-Hydroxy-2-naphthamide is not widely published, data from analogous compounds provides a clear picture of the expected spectral characteristics. For example, a derivative, 3-hydroxy-2-naphthoic hydrazone, when analyzed in acetonitrile, showed a primary absorption band at 335 nm. rsc.org Upon interaction with an anion, which alters the electronic distribution, this peak exhibited a significant red shift to 420 nm, demonstrating the sensitivity of the naphthalene electronic system to external stimuli. rsc.org Another related compound, 2-hydroxy-6-nitro-1-naphthaldehyde, displays absorption bands at 295 nm and 340 nm in acetonitrile. researchgate.net

The table below summarizes the UV-Vis absorption maxima for related naphthalene derivatives, illustrating the typical absorption regions for this class of compounds.

| Compound | Solvent | λmax (nm) | Reference |

| 3-Hydroxy-2-naphthoic hydrazone derivative (IF-2) | Acetonitrile (CH₃CN) | 335 | rsc.org |

| 2-Hydroxy-6-nitro-1-naphthaldehyde | Acetonitrile (CH₃CN) | 295, 340 | researchgate.net |

These findings underscore the utility of UV-Vis spectroscopy, not just for confirming the presence of the conjugated naphthalene system in 6-Hydroxy-2-naphthamide, but also for probing the subtle electronic effects induced by its functional groups and its interactions with the surrounding chemical environment. The solvatochromic behavior and the correlation with theoretical calculations provide a detailed picture of the molecule's electronic ground and excited states.

Computational Chemistry and Theoretical Investigations of 6 Hydroxy 2 Naphthamide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in predicting the properties of molecules. For 6-Hydroxy-2-naphthamide, these methods can reveal the intricacies of its electronic structure and provide a basis for understanding its chemical behavior.

Density Functional Theory (DFT) is a robust computational method used to determine the electronic structure of many-body systems. It is particularly effective in predicting the optimized molecular geometry and energy of organic compounds.

For a molecule like 6-Hydroxy-2-naphthamide, DFT calculations, often employing a functional such as B3LYP with a basis set like 6-31G(d,p), would be used to find the most stable conformation by minimizing the total energy. This process yields crucial data on bond lengths, bond angles, and dihedral angles.

Table 1: Predicted Molecular Geometry Parameters for 6-Hydroxy-2-naphthamide (based on analogous compounds)

| Parameter | Predicted Value |

|---|---|

| C-C (aromatic) bond lengths | ~1.37 - 1.42 Å |

| C-O (hydroxyl) bond length | ~1.36 Å |

| C-C (amide) bond length | ~1.51 Å |

| C=O (amide) bond length | ~1.24 Å |

| C-N (amide) bond length | ~1.35 Å |

| O-H bond length | ~0.97 Å |

| N-H bond lengths | ~1.01 Å |

| C-C-C (aromatic) bond angles | ~120° |

| C-O-H bond angle | ~109° |

| O=C-N bond angle | ~122° |

Note: These values are illustrative and based on typical bond lengths and angles found in similar functionalized naphthalene (B1677914) systems.

The total energy calculated through DFT provides a measure of the molecule's stability. Different conformers, such as those arising from the rotation around the C-C bond connecting the amide group to the naphthalene ring, would have distinct energy levels, with the global minimum corresponding to the most stable structure.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The energy and spatial distribution of these orbitals provide critical information about a molecule's ability to act as an electron donor or acceptor. youtube.comyoutube.comyoutube.com

For 6-Hydroxy-2-naphthamide, the HOMO is expected to be localized primarily on the naphthalene ring and the oxygen atom of the hydroxyl group, reflecting the electron-donating nature of these moieties. The LUMO, conversely, is likely to be distributed over the naphthalene ring and the carbonyl group of the amide, which acts as an electron-withdrawing group.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a significant indicator of chemical reactivity. A smaller gap suggests that the molecule is more easily excitable and thus more reactive. In substituted naphthalenes, the nature of the substituents significantly influences this gap. The presence of both an electron-donating group (-OH) and a moderately electron-withdrawing group (-CONH2) in 6-Hydroxy-2-naphthamide would lead to a nuanced electronic structure.

Table 2: Predicted Frontier Molecular Orbital Properties for 6-Hydroxy-2-naphthamide

| Property | Predicted Characteristic | Implication for Reactivity |

|---|---|---|

| HOMO Energy | Relatively high | Good electron donor, susceptible to electrophilic attack |

| LUMO Energy | Relatively low | Good electron acceptor, susceptible to nucleophilic attack |

| HOMO-LUMO Gap | Moderate | Balanced reactivity |

| HOMO Distribution | Naphthalene ring, -OH group | Site of electrophilic substitution |

| LUMO Distribution | Naphthalene ring, -CONH2 group | Site of nucleophilic attack |

This analysis suggests that electrophilic aromatic substitution would likely occur at positions on the naphthalene ring activated by the hydroxyl group, while nucleophilic attack might be directed towards the carbonyl carbon of the amide group.

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous framework for analyzing the electron density to characterize chemical bonding. orientjchem.orgnih.gov By identifying bond critical points (BCPs) in the electron density, QTAIM can classify interactions as either shared-shell (covalent) or closed-shell (ionic, van der Waals, or hydrogen bonds). rsc.org

In 6-Hydroxy-2-naphthamide, a QTAIM analysis would reveal the nature of the various bonds. The C-C bonds within the naphthalene ring and the C-O, C-N, and C=O bonds would exhibit characteristics of covalent interactions, with a significant accumulation of electron density at the BCPs. The Laplacian of the electron density (∇²ρ) at these points would be negative, indicative of shared-shell interactions.

Furthermore, QTAIM is particularly useful for identifying and characterizing non-covalent interactions, such as intramolecular hydrogen bonds. chemrxiv.org If a hydrogen bond exists between the hydroxyl hydrogen and the amide oxygen, a bond path connecting these two atoms would be found, and the topological properties of the electron density at the corresponding BCP would confirm its nature as a closed-shell interaction.

Table 3: Predicted QTAIM Parameters for Selected Bonds in 6-Hydroxy-2-naphthamide

| Bond | Predicted Electron Density (ρ) at BCP (a.u.) | Predicted Laplacian of Electron Density (∇²ρ) at BCP (a.u.) | Predicted Bond Character |

|---|---|---|---|

| C-C (aromatic) | High | Negative | Covalent |

| C=O (amide) | Very High | Negative | Polar Covalent |

| C-N (amide) | High | Negative | Polar Covalent |

| O-H (hydroxyl) | High | Negative | Polar Covalent |

| Intramolecular H-bond (O-H···O=C) | Low | Positive | Closed-shell (Hydrogen Bond) |

Note: a.u. stands for atomic units.

Reaction Mechanism Elucidation through Computational Simulations

Computational simulations are powerful tools for mapping out the intricate pathways of chemical reactions, providing insights that are often difficult to obtain experimentally.

To understand the kinetics of a chemical reaction, it is crucial to identify the transition state (TS) and determine the activation energy (the energy barrier that must be overcome for the reaction to proceed). Computational methods, particularly DFT, are widely used to locate transition state geometries and calculate their energies.

For reactions involving 6-Hydroxy-2-naphthamide, such as electrophilic substitution or nucleophilic addition, computational simulations can model the entire reaction coordinate. By identifying the structure of the transition state, which is a first-order saddle point on the potential energy surface, the activation energy can be calculated as the energy difference between the transition state and the reactants. This information is vital for predicting the feasibility and rate of a reaction. For instance, the simulation of the amidation of a naphthoic acid derivative would involve locating the transition state for the nucleophilic attack of ammonia (B1221849) or an amine on the carbonyl carbon.

Computational chemistry can elucidate the step-by-step mechanisms of functional group transformations. For 6-Hydroxy-2-naphthamide, several reactions can be envisioned, and their pathways can be computationally explored.

One such transformation is the hydrolysis of the amide group to a carboxylic acid. A computational study could model the reaction under acidic or basic conditions, identifying the key intermediates and transition states involved in the nucleophilic acyl substitution mechanism.

Another important reaction would be the derivatization of the hydroxyl group, for example, through etherification or esterification. Computational simulations can help in understanding the role of catalysts and the stereochemical outcomes of such reactions. Studies on the mechanism of amide bond formation reveal that it can proceed through various pathways, often involving the activation of the carboxylic acid or its derivative. rsc.org In the context of 6-Hydroxy-2-naphthamide, the reverse reaction, amide hydrolysis, or a transamidation reaction could be computationally modeled to understand the stability and reactivity of the amide bond. nih.govnih.gov

By simulating these mechanistic pathways, researchers can gain a deeper understanding of the factors that control the reactivity of 6-Hydroxy-2-naphthamide and design synthetic strategies for creating new derivatives with desired properties.

Molecular Modeling for Structure-Property Relationships

Computational chemistry provides powerful tools to investigate the structural and electronic properties of molecules, offering insights that complement experimental data. For 6-Hydroxy-2-naphthamide, molecular modeling is instrumental in understanding its conformational preferences and the nature of the non-covalent interactions that govern its behavior in various environments.

The conformational landscape of 6-Hydroxy-2-naphthamide is primarily defined by the rotational freedom around two key single bonds: the bond connecting the amide group to the naphthalene ring and the C-N bond within the amide moiety itself. These rotations give rise to different conformers with varying energies.

A simplified representation of potential low-energy conformers is presented below, based on the expected rotational isomerism. The relative energies are hypothetical and would require specific quantum chemical calculations to be precisely determined.

| Conformer | Description of Key Dihedral Angle(s) | Expected Relative Stability | Contributing Factors |

|---|---|---|---|

| Planar | Amide group is coplanar with the naphthalene ring. | Potentially high | Maximizes π-conjugation between the amide and the aromatic system. |

| Non-planar (Twisted) | Amide group is rotated out of the plane of the naphthalene ring. | Lower | May be favored to alleviate steric strain, but at the cost of reduced conjugation. |

The stability of these conformers is a delicate balance of forces. A planar conformation would be favored by the delocalization of π-electrons across the naphthalene ring and the amide group, which is a stabilizing effect. However, steric interactions between the amide group and the adjacent hydrogen atom on the naphthalene ring could introduce strain, favoring a non-planar (twisted) conformation. Computational studies on similar biphenyl (B1667301) systems have shown that such rotational barriers can be quantified. biomedres.us The actual preferred conformation in a given environment (gas phase, solution, or solid state) will be the one that minimizes the total energy of the system.

Non-covalent interactions, particularly hydrogen bonds, play a critical role in determining the structure, properties, and biological activity of molecules like 6-Hydroxy-2-naphthamide.

Intramolecular Interactions:

The presence of both a hydroxyl (-OH) group and an amide (-CONH2) group in 6-Hydroxy-2-naphthamide allows for the possibility of intramolecular hydrogen bonding. While the hydroxyl group at the 6-position is not sterically positioned to form a strong intramolecular hydrogen bond with the amide group at the 2-position in a six-membered ring, as is common in ortho-substituted systems, weaker interactions involving different conformations might still be possible. nih.govmdpi.com However, the primary intramolecular interactions would likely be dominated by electron delocalization effects between the naphthalene ring and the amide substituent.

In related ortho-hydroxy aromatic aldehydes and ketones, the formation of a resonance-assisted hydrogen bond (RAHB) is a significant stabilizing factor. nih.govmdpi.com For 6-Hydroxy-2-naphthamide, the distance between the hydroxyl hydrogen and the amide oxygen would be too great for a direct, strong intramolecular hydrogen bond in the most stable planar conformation.

Intermolecular Interactions:

The functional groups in 6-Hydroxy-2-naphthamide are well-suited for forming a network of intermolecular hydrogen bonds. The amide group has both a hydrogen bond donor (-NH2) and a hydrogen bond acceptor (C=O), while the hydroxyl group also acts as a hydrogen bond donor (-OH) and acceptor (the oxygen atom).

In the solid state, it is highly probable that 6-Hydroxy-2-naphthamide molecules would arrange themselves to maximize these favorable interactions. Insights into the likely hydrogen bonding motifs can be gained from the crystal structure of the closely related compound, 6-hydroxy-2-naphthoic acid. In one of its polymorphs, the carboxylic acid groups form hydrogen-bonded dimers, and the hydroxyl groups also participate in hydrogen bonding with adjacent molecules. semanticscholar.orgresearchgate.net A similar scenario can be envisioned for 6-Hydroxy-2-naphthamide, where amide-amide and amide-hydroxyl hydrogen bonds would be the primary drivers of the crystal packing.

The potential intermolecular hydrogen bonds are summarized in the table below.

| Interaction Type | Donor Group | Acceptor Group | Expected Significance in Solid State |

|---|---|---|---|

| Amide-Amide H-bond | -NH2 | C=O | High |

| Amide-Hydroxyl H-bond | -NH2 | -OH | Moderate to High |

| Hydroxyl-Amide H-bond | -OH | C=O | Moderate to High |

| Hydroxyl-Hydroxyl H-bond | -OH | -OH | Moderate |

| π-π Stacking | Naphthalene Rings | Moderate |

Beyond hydrogen bonding, π-π stacking interactions between the electron-rich naphthalene rings of adjacent molecules are also expected to contribute to the stability of the crystalline structure. Computational methods like Hirshfeld surface analysis can be used to visualize and quantify these various intermolecular contacts. rsc.org The interplay of these different non-covalent forces ultimately dictates the final three-dimensional arrangement of the molecules in the solid state.

Applications in Materials Science and Advanced Functional Materials

Polymeric Materials Engineering

The bifunctional nature of 6-Hydroxy-2-naphthamide, possessing both a nucleophilic hydroxyl group and a hydrogen-bond-donating amide group, makes it a candidate for the synthesis of advanced polymers such as aromatic poly(ester amide)s and polyamides. nih.gov

Role of 6-Hydroxy-2-naphthamide as a Building Block in Polymer Synthesis

While direct polymerization of 6-Hydroxy-2-naphthamide is not extensively documented, its structure is highly relevant to the synthesis of high-performance polymers. The hydroxyl group can undergo esterification with dicarboxylic acids, and the amide group, or a derivative thereof (like an amine), can react with diacyl chlorides in polycondensation reactions. Polyamides are commonly synthesized through the step-growth polycondensation of diacids with diamines. nih.gov

Naphthalene-containing monomers are intentionally incorporated into polymer backbones to enhance thermal stability and mechanical strength. For instance, aromatic poly(ester amide)s have been successfully synthesized from naphthalene-based diamino-diesters and various aromatic dicarboxylic acids. researchgate.net This established synthetic methodology suggests that 6-Hydroxy-2-naphthamide, after suitable modification (e.g., conversion of the hydroxyl group to another reactive site or using the existing amide functionality), could serve as a monomer to create novel polymers. Its rigid naphthalene (B1677914) unit would be a key contributor to the final properties of the polymer chain.

Development of Polymers with Tailored Thermal Stability and Mechanical Performance

The incorporation of rigid aromatic structures, such as the naphthalene moiety in 6-Hydroxy-2-naphthamide, is a well-established strategy for developing polymers with superior thermal and mechanical properties. Aromatic polyamides and poly(ester amide)s are known for their exceptional thermal and oxidative stability, chemical resistance, and low flammability. researchgate.netresearchgate.net

Polymers containing naphthalene units typically exhibit high glass transition temperatures (Tg) and excellent thermal stability, with decomposition temperatures often exceeding 400°C. researchgate.net For example, a series of poly(ester amide)s containing 2,7-bis(aminobenzoyloxy)naphthalene units showed glass transition temperatures between 187°C and 237°C and did not exhibit significant decomposition below 400°C in either nitrogen or air. researchgate.net Furthermore, many of these polymers can be cast from solution to form transparent, flexible, and tough films, demonstrating desirable mechanical performance. researchgate.net The introduction of the 6-Hydroxy-2-naphthamide structure into a polymer backbone would be expected to impart similar enhancements due to the rigidity of its aromatic core.

| Polymer Type | Naphthalene Monomer Unit | Glass Transition Temperature (Tg) | 10% Weight Loss Temperature (T10) | Reference |

|---|---|---|---|---|

| Poly(ester amide) | 2,7-bis(4-aminobenzoyloxy)naphthalene | 187-237 °C | > 400 °C | researchgate.net |

| Poly(sulfide ether amide) | 1,1'-thiobis(2-naphthoxy) derived diacid | 241-268 °C | 441-479 °C | researchgate.net |

Dye Chemistry and Pigment Development

Naphthalene derivatives are foundational in the synthesis of a wide array of dyes and pigments, particularly azo dyes. The electron-rich naphthalene ring system is an excellent coupling component in diazotization-coupling reactions.

Utilization in the Synthesis of Naphthalene-Based Colorants

Azo dyes, which are characterized by the -N=N- (azo) functional group, constitute a significant portion of commercially used colorants. cuhk.edu.hk Their synthesis typically involves a two-step process: the conversion of a primary aromatic amine to a diazonium salt, followed by the coupling of this salt with an electron-rich aromatic compound, such as a phenol (B47542) or naphthol derivative. cuhk.edu.hkunb.ca

6-Hydroxy-2-naphthamide, with its hydroxyl-substituted naphthalene ring, is a suitable candidate to act as a coupling component. In an alkaline solution, the hydroxyl group would be deprotonated, activating the ring system for electrophilic attack by the diazonium ion. This reaction would link the diazonium salt to the naphthalene ring, forming a stable, colored azo compound. cuhk.edu.hk This chemistry is well-established for similar molecules like 2-naphthol (B1666908) (β-naphthol), which is widely used to produce a range of orange and red dyes. biotechjournal.in The precursor, 6-Hydroxy-2-naphthoic acid, is also recognized as a versatile intermediate in the synthesis of dyes.

Design of Dyes with Specific Optical Properties for Textile and Coating Applications

The final color and optical properties of an azo dye are determined by the molecular structure of the entire chromophore, which includes the aromatic groups on both sides of the azo linkage. cuhk.edu.hk By systematically changing the aromatic amine used to generate the diazonium salt that couples with 6-Hydroxy-2-naphthamide, a wide variety of colors can be achieved.

Substituents on the aromatic rings influence the electronic transitions within the molecule, thereby shifting the wavelength of maximum absorption (λmax) and the perceived color. For example, coupling different diazonium salts with β-naphthol (a close structural analog) yields dyes with colors ranging from orange to red to brown. biotechjournal.in This principle allows for the rational design of naphthalene-based dyes with specific shades and properties tailored for applications in textiles, coatings, and pigments.

| Coupling Component | Diazo Component | Resulting Dye Class | Color | Reference |

|---|---|---|---|---|

| β-Naphthol | Benzenediazonium Chloride | Azo Dye | Orange | biotechjournal.in |

| α-Naphthol | Benzenediazonium Chloride | Azo Dye | Brownish | biotechjournal.in |

| Naphthalen-2-ol | 4-Hydroxybenzenediazonium ion | Azo Dye | Brick Red | cuhk.edu.hk |

Exploration in Organic Semiconductor Research

The unique photophysical and electronic properties of fused aromatic ring systems have made naphthalene derivatives key targets in the research of organic electronic materials. Specifically, derivatives of naphthalene diimide (NDI) have emerged as highly promising n-type (electron-transporting) organic semiconductors. nih.govnih.gov

These materials are valued for their high thermal stability, strong electron-accepting capabilities, and tunable optical and electronic properties. nih.govgatech.edu NDI-based semiconductors are actively used in the fabrication of organic thin-film transistors (OTFTs), organic photovoltaic cells, and other electronic devices. nih.gov While 6-Hydroxy-2-naphthamide is a carboxamide and not a diimide, its core naphthalene structure is the fundamental unit that gives rise to the desirable electronic properties seen in the broader class of naphthalene-based semiconductors. The ability to functionalize the naphthalene core allows for the fine-tuning of frontier molecular orbital (FMO) energy levels, which is critical for charge injection and transport in electronic devices. researchgate.net The ongoing development of various naphthalene derivatives, including those with imide and amide functionalities, highlights the potential of this structural family in creating the next generation of organic semiconductors. nih.govgatech.edu

| Semiconductor Material | Device Type | Electron Mobility (μe) (cm²/V·s) | Current On/Off Ratio | Reference |

|---|---|---|---|---|

| NDI-C60 Derivative (S4) | OTFT | 1.20 x 10⁻⁴ to 3.58 x 10⁻⁴ | 10² to 10³ | researchgate.net |

| NDI-C60 Derivative (S5) | OTFT | 8.33 x 10⁻⁵ to 2.03 x 10⁻⁴ | - | researchgate.net |

Contribution to Liquid Crystal Materials Research

The naphthalene scaffold, particularly derivatives of 6-hydroxy-2-naphthoic acid, has proven to be a valuable building block in the design and synthesis of novel liquid crystalline materials. Although research directly incorporating the 6-Hydroxy-2-naphthamide moiety is specific, extensive studies on closely related ester derivatives, particularly those derived from (S)-2-(6-hydroxy-2-naphthyl)propionic acid (a derivative of the well-known NSAID Naproxen), provide significant insight into the potential of this chemical structure in the field of liquid crystals. These studies have led to the development of materials exhibiting a rich variety of mesophases, including chiral smectic phases with ferroelectric and antiferroelectric properties.

Detailed Research Findings

Research into liquid crystals incorporating the 6-hydroxy-2-naphthyl moiety has largely focused on chiral molecules, where the inherent asymmetry leads to the formation of tilted smectic phases with spontaneous electrical polarization. These properties are highly sought after for applications in fast-switching display devices and other electro-optical technologies.

A significant body of work has centered on homologous series of compounds where the core structure is based on (S)-2-(6-hydroxy-2-naphthyl)propionic acid. In these molecules, the hydroxyl group of the naphthyl ring is typically connected to another aromatic unit, forming the rigid core of the liquid crystal, while the propionic acid group is esterified with various chiral or achiral alcohols to create the flexible tail.

Studies have demonstrated that by systematically varying the length of the alkyl chains in these ester derivatives, it is possible to tune the mesomorphic properties of the resulting materials. For instance, several homologous series have been synthesized that exhibit enantiotropic chiral smectic C (SmC) and smectic A (SmA) phases. mdpi.comresearchgate.net The SmC* phase is of particular interest due to its ferroelectric nature. In this phase, the elongated molecules are arranged in layers, and within each layer, they are tilted with respect to the layer normal. The chirality of the molecules causes the tilt direction to precess helically from one layer to the next.

Furthermore, modifications to the molecular architecture, such as the introduction of swallow-tailed groups, have been shown to favor the formation of antiferroelectric smectic C (SmCA*) phases. researchgate.net These materials are characterized by a structure in which the tilt direction alternates in adjacent layers, leading to a net zero spontaneous polarization in the absence of an external electric field. Some of these derivatives have exhibited high spontaneous polarization values, in the range of 80-87 nC/cm². researchgate.net

The electro-optical properties of these materials have also been extensively characterized. Measurements of spontaneous polarization (Ps) in the SmC* phase for some series have yielded values in the range of 12.3–19.1 nC/cm². mdpi.comresearchgate.net The optical tilt angle, which is a measure of the average angle of the molecules with respect to the layer normal, has been found to be in the range of 25–30° for these materials. mdpi.comresearchgate.net

More complex liquid crystalline behaviors, such as the appearance of a Blue Phase (BP) and a Twist Grain Boundary (TGBA) phase, have also been observed in some derivatives. These phases are characterized by a complex three-dimensional ordering of the molecules and are of fundamental interest in liquid crystal science.

The following tables summarize the mesomorphic properties of representative homologous series of liquid crystals derived from naphthalene-2-yl benzoates, which share a similar structural motif with 6-Hydroxy-2-naphthamide derivatives.

Table 1: Phase Transition Temperatures of Naphthalene-2-yl-4-(alkoxy)benzoate Series

| Compound | n | Phase Transitions (°C) |

| ZH 29 | 8 | Cr 108.0 N 115.0 I |

| ZH 14 | 10 | Cr 105.0 (SmA 102.0) N 118.0 I |

| ZH 32 | 12 | Cr 104.0 N 116.0 I |

| ZH 35 | 14 | Cr 102.0 (SmA 108.0) N 115.0 I |

Cr = Crystalline, N = Nematic, SmA = Smectic A, I = Isotropic. Parentheses indicate a monotropic transition observed on cooling. Data sourced from scirp.org.

Table 2: General Properties of Liquid Crystals Derived from (S)-2-(6-hydroxy-2-naphthyl)propionic Acid

| Property | Observed Phases | Typical Value Range |

| Mesophase Types | SmA, SmC, Sc, ScA, BP, TGBA | - |

| Spontaneous Polarization (Ps) in SmC | - | 12.3–19.1 nC/cm² |

| Spontaneous Polarization (Ps) in SmCA | - | 80–87 nC/cm² |

| Maximum Optical Tilt Angle | - | 25–30° |

Data compiled from mdpi.comresearchgate.net.

Coordination Chemistry and Catalysis Research

Ligand Design and Synthesis of 6-Hydroxy-2-naphthamide Metal Complexes

The design of ligands around the 6-Hydroxy-2-naphthamide framework is centered on its potential to act as a bidentate or polydentate ligand. The hydroxyl (-OH) and amide (-CONH2) groups can serve as coordination sites for metal ions. The synthesis of metal complexes with such ligands typically involves the reaction of a metal salt with the ligand in a suitable solvent, often under reflux conditions. While direct research on 6-Hydroxy-2-naphthamide complexes is not extensively documented, the principles of ligand design and complex synthesis can be inferred from closely related naphthalene (B1677914) derivatives, such as hydroxy-naphthaldehydes and naphthoic hydrazides, which are used to form Schiff base ligands.

Schiff bases derived from hydroxy-naphthaldehydes readily form stable complexes with a variety of transition metals. The condensation reaction of a hydroxy-naphthaldehyde with a primary amine or hydrazide yields a Schiff base ligand containing an azomethine (-C=N-) group, which, along with the hydroxyl group, coordinates to the metal ion. This allows for the synthesis of metal complexes with tailored geometries and electronic properties. The stoichiometry of these complexes is often 1:1 or 1:2 (metal:ligand), depending on the denticity of the ligand and the coordination preference of the metal ion.

For instance, the synthesis of metal(II) complexes of a Schiff base derived from 3-hydroxy-2-naphthoic hydrazide has been reported. chemrxiv.orgsynthical.com The ligand was synthesized through the condensation of 3-hydroxy-2-naphthoic hydrazide with another ketone, and subsequently reacted with Co(II) and Ni(II) chlorides to yield the corresponding metal complexes. chemrxiv.orgsynthical.com

Table 1: Synthesis and Characterization of a Representative Ni(II) Complex with a Naphthol-Derived Schiff Base Ligand

| Property | Description |

| Ligand | (E)-3-hydroxy-N'-(1-(6-methyl-2,4-dioxo-3,4-dihydro-2H-pyran-3-yl)ethylidene)-2-naphthohydrazide |

| Metal Salt | Nickel(II) chloride (anhydrous) |

| Synthesis Method | Reaction of the ligand with the metal salt in an alcohol medium. synthical.com |

| Resulting Complex | Ni(II) Schiff base complex. chemrxiv.org |

| Characterization | Confirmed by techniques including NMR, mass spectrometry, FT-IR, and UV-vis spectroscopy. chemrxiv.orgsynthical.com |

| Molecular Ion (M+) | 483.0428. chemrxiv.org |

This example illustrates a common pathway for the synthesis of metal complexes from naphthalene-based ligands, a methodology that could be adapted for 6-Hydroxy-2-naphthamide.

Evaluation of Catalytic Activity of 6-Hydroxy-2-naphthamide-Derived Complexes

Metal complexes derived from ligands containing nitrogen and oxygen donor atoms, such as those potentially formed from 6-Hydroxy-2-naphthamide, are of significant interest for their catalytic applications. The coordination of the metal ion to the ligand can create a catalytically active center with specific electronic and steric properties, influencing its reactivity and selectivity in various chemical transformations.

Schiff base metal complexes are widely investigated for their catalytic activity in oxidation reactions. researchgate.netmdpi.com These complexes can catalyze the oxidation of various organic substrates, such as alcohols, alkenes, and sulfides, often using environmentally benign oxidants like hydrogen peroxide. researchgate.netmdpi.com The metal center in these complexes can activate the oxidant, facilitating the transfer of oxygen to the substrate.

For example, molybdenum(VI) complexes with aroylhydrazone ligands derived from a naphthol derivative have been studied for their catalytic activity in the epoxidation of alkenes. researchgate.net The catalytic efficiency of these complexes is influenced by the nature of the ligand and the metal ion.

Research on other transition metal complexes has also demonstrated their utility as catalysts. For instance, certain M(II) complexes have been evaluated for their catalytic activity in the oxidation of aniline (B41778), showing high selectivity in producing azobenzene. mdpi.com

Table 2: Catalytic Oxidation of Aniline using a Transition Metal Complex

| Parameter | Value |

| Substrate | Aniline |

| Oxidant | 30% H2O2 |

| Catalyst | A specific M(II) complex. mdpi.com |

| Solvent | DMF |

| Product | Azobenzene |

| Selectivity | 100%. mdpi.com |

| Highest Yield | 91.4% with a particular complex. mdpi.com |

While specific data for 6-Hydroxy-2-naphthamide-derived catalysts is not available, the results from related systems suggest that its metal complexes could also be effective catalysts for oxidation reactions, potentially enhancing reaction efficiency and selectivity.

The development of novel catalytic systems is a dynamic area of research, with a focus on creating more efficient, selective, and sustainable catalysts. The structural features of 6-Hydroxy-2-naphthamide make it an interesting building block for new catalyst design. The combination of the aromatic naphthalene core with the hydroxyl and amide functional groups allows for a variety of modifications to tune the catalytic properties of its potential metal complexes.

An emerging area in catalysis is the use of N-hydroxy compounds as catalysts for C-H functionalization. researchgate.net For example, N-hydroxyphthalimide (NHPI) is a well-known catalyst for aerobic oxidation reactions. researchgate.netresearchgate.net The N-hydroxy functionality can generate a reactive N-oxyl radical that can abstract a hydrogen atom from a substrate, initiating the oxidation process. The presence of the amide group in 6-Hydroxy-2-naphthamide offers a structural parallel to these N-hydroxy catalysts, suggesting that derivatives of 6-Hydroxy-2-naphthamide could be explored for similar catalytic applications.

Furthermore, the development of copper(I)-catalyzed hydroxylation reactions promoted by 6-hydroxy picolinohydrazide (B126095) ligands highlights the potential for designing catalysts that operate in environmentally friendly solvents like water. nih.gov This research demonstrates how the strategic design of ligands containing hydroxyl and hydrazide functionalities can lead to highly efficient and sustainable catalytic systems. nih.gov The structural similarities suggest a promising avenue for the future development of novel catalysts based on the 6-Hydroxy-2-naphthamide scaffold.

Supramolecular Chemistry and Advanced Chemical Sensing Applications

Design Principles of Naphthamide-Based Fluorescent Chemosensors

The design of fluorescent chemosensors based on the naphthamide scaffold typically follows a "fluorophore-receptor" architecture. In this model, the naphthamide unit serves as the fluorescent signaling component (the fluorophore), while a specifically designed binding site (the receptor) is attached to it. This receptor is engineered to selectively interact with a target analyte.

Key principles in the design of these chemosensors include:

Fluorophore Selection : The 6-hydroxy-2-naphthyl group is an excellent fluorophore. Its rigid, aromatic structure provides favorable photophysical properties. The hydroxyl (-OH) and amide (-CONH₂) groups are crucial as they can act as proton donors or acceptors and participate in hydrogen bonding, which is central to many sensing mechanisms.

Receptor Design : The receptor unit is synthesized to have a specific affinity for the target ion. This is achieved by incorporating atoms with lone pairs of electrons (like N, O, S) that can coordinate with cations, or hydrogen-bond donor groups (like N-H) that can interact with anions. The spatial arrangement of these atoms is critical for achieving selectivity for a specific ion size and charge.

Signaling Mechanism : The interaction between the receptor and the analyte must induce a change in the fluorescence properties of the naphthamide fluorophore. This change can be a "turn-on" or "turn-off" of fluorescence, or a shift in the emission wavelength (ratiometric sensing). These changes are typically mediated by photophysical processes such as Intramolecular Charge Transfer (ICT), Photoinduced Electron Transfer (PET), or Excited-State Intramolecular Proton Transfer (ESIPT). For instance, a derivative, N,N'-(1,2-phenylene)bis(1-hydroxy-2-naphthamide), was synthesized through a straightforward method and characterized for its sensing capabilities. nih.gov Similarly, novel chemosensors have been developed from 3-hydroxy-2-naphthohydrazide (B1221801) through a single-step condensation reaction, demonstrating the versatility of the hydroxynaphthamide framework. nih.govrsc.org

Mechanisms of Selective Ion Recognition and Sensing

The selectivity of naphthamide-based sensors is rooted in the principles of supramolecular chemistry, where non-covalent interactions between the host sensor molecule and the guest ion dictate the recognition process.

Cation Sensing (e.g., Al³⁺, Fe³⁺)

Derivatives of hydroxy-naphthamide have been shown to be effective sensors for various metal cations. The sensing mechanism often involves chelation, where the hydroxyl and amide groups of the sensor coordinate with the metal ion. This binding event alters the electronic properties of the fluorophore, leading to a detectable change in its fluorescence.

A notable example is the chemosensor N,N'-(1,2-phenylene)bis(1-hydroxy-2-naphthamide) (referred to as H₄L), which demonstrates selective sensing of Fe³⁺ and Al³⁺ under different conditions. nih.gov

Fe³⁺ Sensing : In a DMSO solution, the H₄L sensor exhibits fluorescence quenching (an ON-OFF response) in the presence of Fe³⁺. nih.gov The binding of the paramagnetic Fe³⁺ ion facilitates energy or electron transfer processes that lead to the quenching of the fluorophore's emission.

Al³⁺ Sensing : In a DMF solution, the same H₄L sensor shows a significant fluorescence enhancement (an OFF-ON response) specifically with Al³⁺. The emission intensity at 429 nm increases by approximately 24-fold. nih.gov This chelation-enhanced fluorescence (CHEF) effect is attributed to the coordination of the Al³⁺ ion, which increases the rigidity of the molecule and inhibits non-radiative decay pathways, thereby boosting fluorescence emission. nih.govresearchgate.net

Table 1: Cation Sensing Characteristics of a Naphthylamide-Based Chemosensor (H₄L)

| Analyte | Solvent | Fluorescence Response | Fold Change | Mechanism |

|---|---|---|---|---|

| Fe³⁺ | DMSO | Quenching (ON-OFF) | - | Paramagnetic Quenching |

Data sourced from Ahfad et al. (2020) nih.gov

Anion Sensing (e.g., CN⁻)

The detection of anions, particularly the highly toxic cyanide ion (CN⁻), is a critical application for these chemosensors. The sensing mechanism for anions is distinct from that of cations and often relies on hydrogen bonding interactions or deprotonation. researchgate.net

The amide (N-H) and hydroxyl (O-H) protons on the naphthamide scaffold are sufficiently acidic to interact with basic anions like cyanide. The strong basicity of the CN⁻ ion allows it to deprotonate these groups. This deprotonation event significantly alters the electronic distribution within the molecule, leading to a change in its photophysical properties. nih.govnih.govrsc.org

For example, the H₄L sensor can selectively detect CN⁻ through the deprotonation of its OH and NH groups, a mechanism confirmed by ¹H NMR titration studies. nih.gov Another sensor based on 3-hydroxy-2-naphthohydrazide (IF-2) also shows high selectivity for CN⁻. The addition of cyanide to a solution of IF-2 causes a color change from colorless to yellow and a shift in the UV-vis absorption maximum from 335 nm to 420 nm, which is attributed to the deprotonation of the sensor by the cyanide ion. nih.govrsc.orgresearchgate.net

Table 2: Research Findings on Naphthamide-Based Cyanide (CN⁻) Sensors

| Sensor | Sensing Mechanism | Detection Limit | Key Observation |

|---|---|---|---|

| N,N'-(1,2-phenylene)bis(1-hydroxy-2-naphthamide) | Deprotonation of OH and NH groups | Not Specified | Confirmed by ¹H NMR titration |

Data sourced from Ahfad et al. (2020) nih.gov and Naz et al. (2023) nih.govrsc.orgresearchgate.net

Photophysical Mechanisms in Fluorescence Sensing